2-((Chloromethyl)dimethylsilyl)acetic acid
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Overview
Description
2-((Chloromethyl)dimethylsilyl)acetic acid is an organosilicon compound with the molecular formula C5H11ClO2Si It is characterized by the presence of a chloromethyl group attached to a dimethylsilyl moiety, which is further connected to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Chloromethyl)dimethylsilyl)acetic acid typically involves the reaction of chloromethylsilane with acetic acid under controlled conditions. One common method includes:
Reaction of Chloromethylsilane with Acetic Acid: Chloromethylsilane is reacted with acetic acid in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((Chloromethyl)dimethylsilyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, and thiomethyl derivatives.
Oxidation: Products include corresponding alcohols and carboxylic acids.
Reduction: Products include methyl derivatives.
Scientific Research Applications
2-((Chloromethyl)dimethylsilyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: Investigated for its potential use in modifying biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-((Chloromethyl)dimethylsilyl)acetic acid involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it participates in. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Comparison with Similar Compounds
Similar Compounds
2-((Chloromethyl)dimethylsilyl)propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
2-((Chloromethyl)dimethylsilyl)butyric acid: Similar structure but with a butyric acid group instead of acetic acid.
2-((Chloromethyl)dimethylsilyl)benzoic acid: Similar structure but with a benzoic acid group instead of acetic acid.
Uniqueness
2-((Chloromethyl)dimethylsilyl)acetic acid is unique due to its specific combination of a chloromethyl group, dimethylsilyl moiety, and acetic acid group. This combination imparts distinct chemical properties, such as reactivity towards nucleophiles and stability under various conditions, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
2-[chloromethyl(dimethyl)silyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2Si/c1-9(2,4-6)3-5(7)8/h3-4H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTUICGELGDABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC(=O)O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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